molecular formula C9H18ClNO2 B2714064 Tert-butyl 2-(azetidin-3-yl)acetate hydrochloride CAS No. 2173991-98-3

Tert-butyl 2-(azetidin-3-yl)acetate hydrochloride

Cat. No.: B2714064
CAS No.: 2173991-98-3
M. Wt: 207.7
InChI Key: CTWASOKSIVZFFX-UHFFFAOYSA-N
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Description

Tert-butyl 2-(azetidin-3-yl)acetate hydrochloride: is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(azetidin-3-yl)acetate hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidine oxides, while reduction can produce azetidine derivatives with different functional groups .

Scientific Research Applications

Chemistry: Tert-butyl 2-(azetidin-3-yl)acetate hydrochloride is used as a building block in the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the properties and reactions of azetidine-containing molecules. It serves as a model compound for understanding the behavior of similar structures in biological systems .

Medicine: Its unique structure allows for the exploration of novel therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl 2-(azetidin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • Tert-butyl 2-(azetidin-3-yl)ethylcarbamate hydrochloride
  • Tert-butyl 2-(azetidin-3-yl)acetate
  • Tert-butyl 2-(azetidin-3-yl)propionate hydrochloride

Comparison:

Properties

IUPAC Name

tert-butyl 2-(azetidin-3-yl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-9(2,3)12-8(11)4-7-5-10-6-7;/h7,10H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWASOKSIVZFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1CNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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